molecular formula C16H17F2NO3S B2491904 N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946320-41-8

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No.: B2491904
CAS No.: 946320-41-8
M. Wt: 341.37
InChI Key: QXGHVJZGANJBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a synthetic organic compound that features both fluorobenzyl and fluorophenoxy groups. Compounds containing fluorine atoms are often of interest due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves the following steps:

    Formation of the fluorobenzyl intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.

    Coupling with 4-fluorophenol: The intermediate is then reacted with 4-fluorophenol under basic conditions to form the ether linkage.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted aromatic compounds.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Could be investigated for its potential as a pharmaceutical agent, particularly in areas where fluorinated compounds have shown efficacy.

    Industry: May be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms could influence the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-3-(4-chlorophenoxy)propane-1-sulfonamide
  • N-(4-chlorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
  • N-(4-fluorobenzyl)-3-(4-methylphenoxy)propane-1-sulfonamide

Uniqueness

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHVJZGANJBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.